N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized by COX enzymes to produce prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . Some compounds with similar structures have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. One common method includes the reaction of 2-amino-5-fluorobenzothiazole with 2-hydroxy-5-(morpholinosulfonyl)benzoic acid under suitable conditions . The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the benzothiazole or benzamide rings .
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide: Lacks the fluorine substitution, which may affect its biological activity and potency.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and interaction with biological targets.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to specific targets . This fluorine substitution often results in improved pharmacokinetic properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c19-11-1-3-14-16(9-11)28-18(20-14)21-17(24)13-10-12(2-4-15(13)23)29(25,26)22-5-7-27-8-6-22/h1-4,9-10,23H,5-8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXPYKQBZSZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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